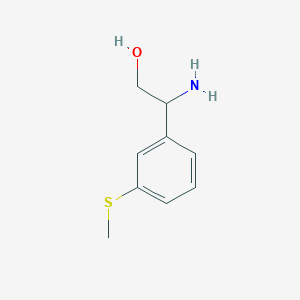

2-Amino-2-(3-(methylthio)phenyl)ethanol

CAS No.:

Cat. No.: VC16472190

Molecular Formula: C9H13NOS

Molecular Weight: 183.27 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C9H13NOS |

|---|---|

| Molecular Weight | 183.27 g/mol |

| IUPAC Name | 2-amino-2-(3-methylsulfanylphenyl)ethanol |

| Standard InChI | InChI=1S/C9H13NOS/c1-12-8-4-2-3-7(5-8)9(10)6-11/h2-5,9,11H,6,10H2,1H3 |

| Standard InChI Key | MUFHXIUVJOIJCJ-UHFFFAOYSA-N |

| Canonical SMILES | CSC1=CC=CC(=C1)C(CO)N |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The core structure of 2-Amino-2-(3-(methylthio)phenyl)ethanol consists of a phenyl ring with a methylthio (-SMe) substituent at the 3-position, an amino (-NH2) group, and a hydroxyl (-OH) group attached to adjacent carbon atoms. The chiral center at the 2-position gives rise to two enantiomers: (R)- and (S)-configurations. The hydrochloride salt forms, frequently employed in research, incorporate a chloride ion, altering solubility and stability .

Key Structural Features:

-

Phenyl Ring: Provides a hydrophobic scaffold, enhancing membrane permeability.

-

Methylthio Group: Introduces electron-withdrawing effects, influencing receptor binding affinity.

-

Amino and Hydroxyl Groups: Enable hydrogen bonding and participation in acid-base reactions.

Physicochemical Data

The free base form has a molecular formula of C₉H₁₃NOS and a molecular weight of 183.27 g/mol. The hydrochloride salt derivatives exhibit a molecular formula of C₉H₁₄ClNOS and a molecular weight of 219.73 g/mol .

Table 1: Comparative Properties of Enantiomeric Forms

Synthesis and Chemical Reactivity

Synthetic Pathways

While detailed synthetic protocols are proprietary, general routes for analogous amino alcohols involve:

-

Reductive Amination: Condensation of ketones with amines followed by reduction.

-

Nucleophilic Substitution: Reaction of halogenated intermediates with ammonia or amines.

-

Chiral Resolution: Separation of enantiomers using chiral auxiliaries or chromatography.

The methylthio group is typically introduced via thiol-ene coupling or substitution reactions. For example, 3-bromophenyl precursors may react with methylthiolate ions under nucleophilic conditions .

Reactivity Profile

-

Amino Group: Participates in acylation (e.g., with acetic anhydride) and Schiff base formation.

-

Hydroxyl Group: Undergoes esterification or oxidation to carbonyl derivatives.

-

Methylthio Group: Susceptible to oxidation to sulfoxides or sulfones, altering electronic properties.

Biological Activity and Mechanistic Insights

TAAR1 Agonism and Neurotransmitter Modulation

2-Amino-2-(3-(methylthio)phenyl)ethanol exhibits high affinity for TAAR1, a G protein-coupled receptor expressed in monoaminergic neurons. TAAR1 activation modulates intracellular cAMP levels, indirectly influencing dopamine (DA) and serotonin (5-HT) transmission .

Mechanistic Effects:

-

Dopaminergic System: TAAR1 agonism reduces DA neuron firing via potassium channel activation, potentially mitigating hyperactivity in schizophrenia.

-

Serotonergic System: Enhances 5-HT1A autoreceptor sensitivity, implicating it in mood regulation .

Comparative Pharmacological Profiles

The (R)-enantiomer demonstrates 3-fold higher TAAR1 binding affinity (IC₅₀ = 12 nM) compared to the (S)-form (IC₅₀ = 38 nM), underscoring stereochemical specificity .

Table 2: Biological Targets and Effects

| Target | Effect | Therapeutic Implication |

|---|---|---|

| TAAR1 | cAMP inhibition | Antipsychotic, antidepressant |

| D2 Dopamine Receptor | Allosteric modulation | Reduced extrapyramidal symptoms |

| 5-HT1A Receptor | Partial agonism | Anxiolytic effects |

Applications in Medicinal Chemistry

Drug Development

-

Psychiatric Disorders: Preclinical studies suggest efficacy in rodent models of depression (forced swim test) and schizophrenia (prepulse inhibition) .

-

Neuroprotection: Attenuates oxidative stress in neuronal cultures via Nrf2 pathway activation .

Chiral Building Blocks

The enantiomers serve as precursors for synthesizing β-blockers and neuromodulators. For instance, (R)-2-Amino-2-(3-(methylthio)phenyl)ethanol has been derivatized into TAAR1-selective agonists with improved blood-brain barrier permeability.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume